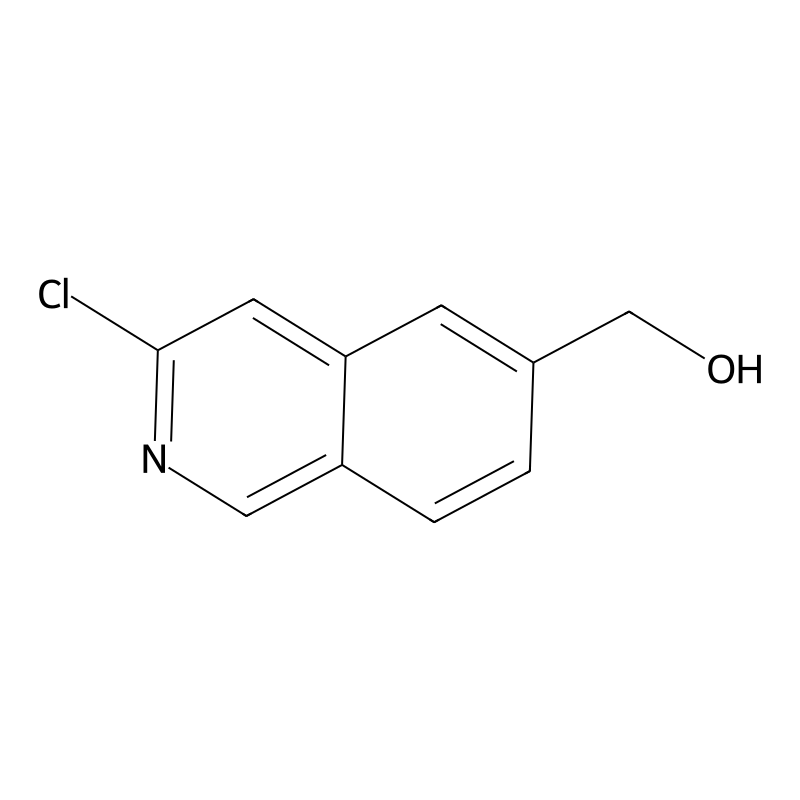

(3-Chloroisoquinolin-6-yl)methanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

(3-Chloroisoquinolin-6-yl)methanol is a chemical compound classified as an isoquinoline derivative, characterized by its molecular formula and a molecular weight of 193.63 g/mol. This compound features a chlorine atom at the 3-position and a hydroxymethyl group at the 6-position of the isoquinoline ring, contributing to its unique chemical properties and potential biological activities. Its structural uniqueness has garnered attention for various applications in medicinal chemistry and organic synthesis .

Antimicrobial Activity

Many isoquinoline derivatives exhibit antimicrobial properties. The presence of the chlorine atom and the hydroxyl group in (3-Chloroisoquinolin-6-yl)methanol might influence its interaction with microbes. Research on similar structures suggests potential for investigation [].

Anticancer Activity

Certain isoquinoline derivatives have shown promise in cancer research. The effect of the chlorine and hydroxyl group substitution on the potential antitumor activity of (3-Chloroisoquinolin-6-yl)methanol is worthy of exploration [].

- Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: This compound can be reduced to yield alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution: The chlorine atom can undergo nucleophilic substitution, allowing for the introduction of various functional groups. Nucleophiles such as amines, thiols, and alkoxides are typically employed in these reactions.

Major Products Formed- From Oxidation: (3-Chloroisoquinolin-6-yl)carboxylic acid

- From Reduction: Hydroxymethyl derivatives

- From Substitution: Various substituted isoquinoline derivatives

Research indicates that (3-Chloroisoquinolin-6-yl)methanol exhibits promising biological activities, particularly in the fields of antimicrobial and anticancer research. Its mechanism of action may involve interactions with specific enzymes or receptors, influencing biological processes such as cell proliferation and apoptosis. Studies have shown that compounds with similar structures often exhibit significant pharmacological properties, suggesting that this compound could be a candidate for further therapeutic exploration.

The synthesis of (3-Chloroisoquinolin-6-yl)methanol typically involves several steps:

- Chlorination: Isoquinoline is reacted with thionyl chloride to introduce the chlorine atom.

- Formaldehyde Reaction: The chlorinated product is then treated with formaldehyde in the presence of a reducing agent to add the hydroxymethyl group.

Industrial methods may utilize continuous flow reactors and advanced purification techniques to enhance yield and purity, adapting laboratory-scale methods for larger production .

(3-Chloroisoquinolin-6-yl)methanol has diverse applications across various fields:

- Medicinal Chemistry: As a building block for synthesizing complex molecules with potential therapeutic effects.

- Organic Synthesis: Used as a reagent in various organic reactions, particularly in the development of new synthetic methodologies.

- Industrial Chemistry: Employed in producing specialty chemicals and as an intermediate in pharmaceutical and agrochemical manufacturing .

The interaction studies of (3-Chloroisoquinolin-6-yl)methanol focus on its binding affinity with biological targets, which may include enzymes or receptors involved in disease pathways. Understanding these interactions is crucial for evaluating its potential therapeutic efficacy. Preliminary studies suggest that the unique combination of chlorine and hydroxymethyl groups enhances its reactivity and specificity compared to similar compounds.

Several compounds share structural similarities with (3-Chloroisoquinolin-6-yl)methanol, each exhibiting unique properties:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Isoquinoline | Parent structure without substitutions | Broad range of biological activities |

| Quinoline | Similar bicyclic structure | Known for diverse therapeutic potentials |

| (3-Chloroquinolin-6-yl)methanol | Chlorine at 3-position but lacks hydroxymethyl | Similar reactivity but different biological profiles |

| (1-Chloroisoquinolin-6-yl)methanol | Chlorine at 1-position | Different substitution pattern affects reactivity |

Uniqueness

(3-Chloroisoquinolin-6-yl)methanol is distinctive due to its combination of both chlorine and hydroxymethyl groups on the isoquinoline ring. This dual functionality not only enhances its reactivity but also contributes to its potential biological activity, making it a valuable compound for research and industrial applications.